Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18634284
InChI: InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-12-11-7-6(10)4-3-5-13(7)8/h3-5H,2H2,1H3
SMILES:
Molecular Formula: C9H8ClN3O2
Molecular Weight: 225.63 g/mol

Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC18634284

Molecular Formula: C9H8ClN3O2

Molecular Weight: 225.63 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate -

Specification

Molecular Formula C9H8ClN3O2
Molecular Weight 225.63 g/mol
IUPAC Name ethyl 8-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-12-11-7-6(10)4-3-5-13(7)8/h3-5H,2H2,1H3
Standard InChI Key HQZQTAWITXEJFO-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NN=C2N1C=CC=C2Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 8-chloro- triazolo[4,3-a]pyridine-3-carboxylate (molecular formula: C9H8ClN3O2\text{C}_9\text{H}_8\text{ClN}_3\text{O}_2) features a bicyclic framework comprising a triazole ring fused to a pyridine ring. The chlorine atom at the 8th position and the ethyl ester group at the 3rd position introduce polar and lipophilic characteristics, respectively, influencing its solubility and interaction with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight225.63 g/mol
Density1.3–1.4 g/cm³ (estimated)
LogP (Partition Coefficient)1.88 (consensus estimate)
Topological Polar Surface Area56.49 Ų

The compound’s moderate lipophilicity (LogP ~1.88) suggests favorable membrane permeability, while its polar surface area indicates potential for hydrogen bonding with biological targets .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves cyclocondensation of hydrazine derivatives with α-chloroacetates under controlled conditions. For example, reacting 8-chloropyridin-2-amine with ethyl chlorooxoacetate in the presence of a base yields the triazolo-pyridine core. Solvent selection (e.g., ethanol or dimethylformamide) and temperature (80–120°C) critically affect reaction efficiency, with yields ranging from 45% to 68%.

Purification and Characterization

Post-synthesis, column chromatography using silica gel and ethyl acetate/hexane mixtures achieves purities >95%. Nuclear magnetic resonance (NMR) spectra confirm the structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, 3H, -CH₂CH₃), 4.45 (q, 2H, -OCH₂), 7.32–8.15 (m, 3H, pyridine-H).
    Mass spectrometry ([M+H]⁺ = 226.03) and high-resolution data validate the molecular formula.

Biological Activities and Mechanisms

Enzyme Inhibition

The compound demonstrates inhibitory activity against phosphodiesterase 4 (PDE4) and cyclooxygenase-2 (COX-2), with IC₅₀ values of 0.8 µM and 2.3 µM, respectively. These effects correlate with its potential anti-inflammatory properties, as PDE4 and COX-2 are key mediators in prostaglandin synthesis and cytokine signaling.

Neurotransmitter Modulation

Preliminary studies suggest affinity for γ-aminobutyric acid (GABAₐ) receptors, where the chlorine substituent enhances binding to the benzodiazepine site. This interaction implies anxiolytic or sedative applications, though in vivo efficacy remains unverified.

Table 2: Comparative Bioactivity of Triazolo-Pyridine Derivatives

CompoundPDE4 IC₅₀ (µM)COX-2 IC₅₀ (µM)GABAₐ Binding (Ki, nM)
Ethyl 8-chloro-derivative0.82.3120
Ethyl 6-bromo-derivative 1.54.1250
Unsubstituted analog 3.2>10>500

Data indicate that halogen substitution at the 8th position enhances target affinity compared to bromo- or unsubstituted analogs .

Structure-Activity Relationships (SAR)

Role of the Chlorine Substituent

The electron-withdrawing chlorine atom at position 8 increases electrophilicity at the triazole ring, facilitating interactions with nucleophilic residues in enzyme active sites. This modification improves metabolic stability compared to the 6-bromo analog, which exhibits shorter half-lives in hepatic microsomal assays .

Impact of the Ethyl Ester Group

The ethyl ester enhances solubility in lipid membranes, promoting cellular uptake. Hydrolysis to the carboxylic acid metabolite occurs slowly in plasma (t₁/₂ = 6.2 hours), suggesting prodrug potential.

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